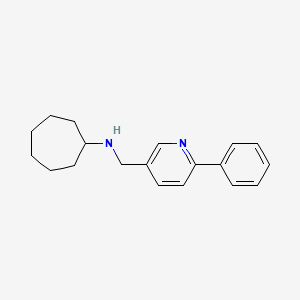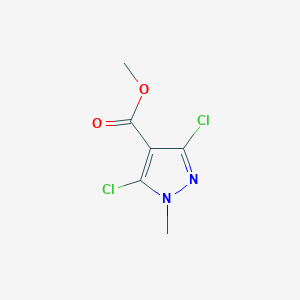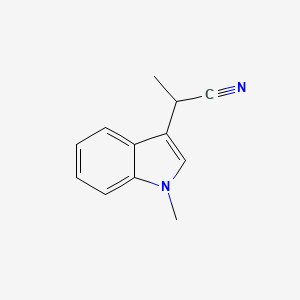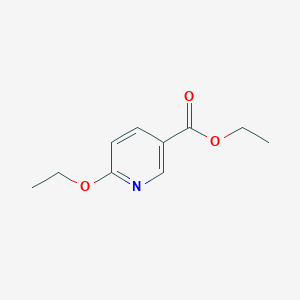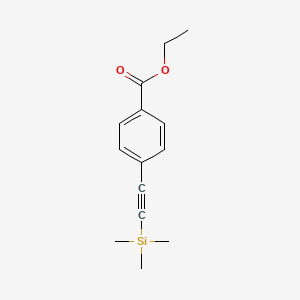
4-Trimethylsilanylethynyl-benzoic acid ethyl ester, 97%
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester can be represented by the SMILES stringCSi(C)C#Cc1ccc(cc1)C(O)=O . This indicates that the molecule contains a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzoic acid ethyl ester group. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester include a density of 1.0±0.1 g/cm³, a boiling point of 299.2±32.0 °C at 760 mmHg, and a flash point of 112.0±20.7 °C . It also has a molar refractivity of 72.4±0.4 cm³ and a polar surface area of 26 Ų .Propiedades
IUPAC Name |
ethyl 4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVGUOKLFNPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((trimethylsilyl)ethynyl)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)
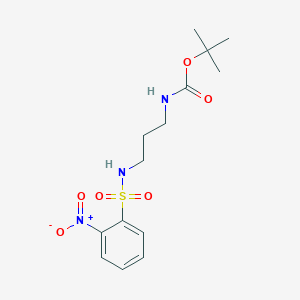

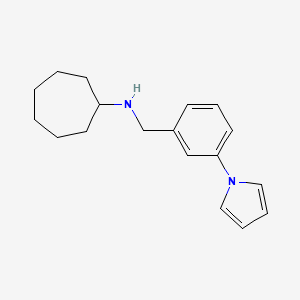
![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)
